molecular formula C9H10O4 B125207 3-(2,4-Dihydroxyphenyl)propanoic acid CAS No. 5631-68-5

3-(2,4-Dihydroxyphenyl)propanoic acid

Cat. No. B125207
CAS RN: 5631-68-5
M. Wt: 182.17 g/mol
InChI Key: HMCMTJPPXSGYJY-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as Dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It is a 3,4-dihydroxyphenylalanine (DOPA) analog and a building block for heterocyclic compounds . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .


Molecular Structure Analysis

The molecular formula of 3-(2,4-Dihydroxyphenyl)propanoic acid is C9H10O4 . The molecular weight is 182.17 .


Chemical Reactions Analysis

3-(2,4-Dihydroxyphenyl)propanoic acid exhibits oxidation activity . It may be used as a substrate for the o-diphenolase in microplate assays of serum and hemocyte supernatants from QXR3 and wild type oysters for the quantitation of o-diphenolase activity .


Physical And Chemical Properties Analysis

The melting point of 3-(2,4-Dihydroxyphenyl)propanoic acid is 158-162 °C . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Medicine: Tyrosinase Inhibition

3-(2,4-Dihydroxyphenyl)propanoic acid has been identified as a potent and competitive inhibitor of tyrosinase, an enzyme crucial in melanin synthesis . It inhibits L-Tyrosine and DL-DOPA with IC50 and Ki values of 3.02 μM and 11.5 μM, respectively. This property is significant for medical research into treatments for hyperpigmentation disorders.

Agriculture: Oyster Disease Resistance

In agriculture, particularly aquaculture, this compound serves as a substrate for o-diphenolase in microplate assays of serum and hemocyte supernatants from oysters . This application is vital for quantifying o-diphenolase activity, which is related to disease resistance in oysters, a valuable food resource.

Biotechnology: Enzyme Activity Assays

Biotechnological research utilizes 3-(2,4-Dihydroxyphenyl)propanoic acid in enzyme activity assays. It’s used as a substrate for o-diphenolase, which is important in studying enzyme kinetics and mechanisms .

Environmental Science: Antioxidant Properties

This compound’s antioxidant properties are of interest in environmental science. Antioxidants play a role in mitigating oxidative stress caused by environmental pollutants, and this compound’s efficacy and mechanisms are a subject of ongoing research .

Materials Science: Building Block for Heterocyclic Compounds

3-(2,4-Dihydroxyphenyl)propanoic acid is a precursor in synthesizing heterocyclic compounds . These compounds have a wide range of applications, including the development of new materials with potential electronic, optical, and mechanical properties.

Food Industry: Obesity Prevention

Research in the food industry has explored the use of microbial phenolic metabolites, including 3-(2,4-Dihydroxyphenyl)propanoic acid, for preventing obesity in high-fat diet mice models. These studies focus on the compound’s influence on lipid metabolism and oxidative stress responses .

Cosmetics: Skin Health

In the cosmetics industry, the tyrosinase inhibition property of 3-(2,4-Dihydroxyphenyl)propanoic acid is leveraged for developing skin lightening products. It helps in reducing the synthesis of melanin, which can lead to a more even skin tone .

Analytical Chemistry: Substrate for Assays

Lastly, in analytical chemistry, this compound is used as a substrate for various assays, including those measuring o-diphenolase activity. Its role in these assays is crucial for accurate measurement and analysis of enzyme activities .

Safety and Hazards

The safety data sheet for 3-(2,4-Dihydroxyphenyl)propionic acid indicates that it is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCMTJPPXSGYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204854
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dihydroxyphenyl)propanoic acid

CAS RN

5631-68-5
Record name 2,4-Dihydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5631-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5631-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dihydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0126386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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